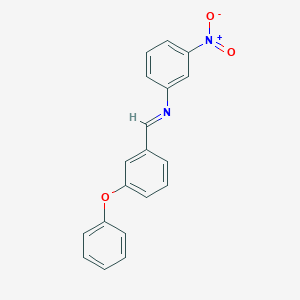

N-(3-Phenoxybenzylidene)-3-nitroaniline

Description

N-(3-Phenoxybenzylidene)-3-nitroaniline is a Schiff base derivative synthesized via the condensation of 3-nitroaniline with 3-phenoxybenzaldehyde. The compound features a nitro group at the 3-position of the aniline ring and a phenoxy substituent at the 3-position of the benzylidene moiety. This structural configuration imparts unique electronic and steric properties, influencing its reactivity, supramolecular interactions, and material characteristics.

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPUVXPVFGGDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Condensation Reaction

The foundational method for synthesizing Schiff bases like this compound involves the acid- or base-catalyzed condensation of primary amines with aldehydes. In this case, 3-nitroaniline reacts with 3-phenoxybenzaldehyde under reflux conditions in ethanol or methanol. Piperidine or acetic acid is typically employed as a catalyst to facilitate imine bond formation. For instance, a modified Knoevenagel condensation protocol—originally developed for 2-arylidene-1-indandiones—has been adapted for similar Schiff base syntheses. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine (Fig. 1).

Reaction yields for such condensations vary between 25% and 58%, depending on the electronic effects of substituents and reaction conditions. Steric hindrance from the 3-phenoxy group in the aldehyde component may slightly reduce reactivity compared to simpler aldehydes, necessitating extended reaction times (8–12 hours).

Solvent and Catalyst Optimization

Ethanol emerges as the preferred solvent due to its balance of polarity, boiling point, and environmental friendliness. In a study synthesizing a related 3-nitroaniline-derived Schiff base, ethanol achieved a 58% yield under reflux for 2 hours with acetic acid catalysis. Piperidine, a non-nucleophilic base, is equally effective, as demonstrated in the synthesis of 2-arylidene-1-indandiones, where it promoted yields up to 54%. Comparative studies suggest that acidic conditions (e.g., acetic acid) may enhance reaction rates for electron-deficient amines like 3-nitroaniline by protonating the carbonyl oxygen, increasing electrophilicity.

Mechanistic and Kinetic Considerations

Reaction Mechanism

The condensation mechanism involves three steps:

-

Nucleophilic attack : The amine’s lone pair attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer : Acidic protons shift to stabilize the intermediate.

-

Dehydration : Elimination of water yields the imine product.

In the case of 3-nitroaniline, the electron-withdrawing nitro group reduces the amine’s nucleophilicity, necessitating catalytic assistance. Piperidine abstracts a proton from the amine, enhancing its nucleophilic character, while acetic acid polarizes the carbonyl group.

Kinetic Studies

Reaction kinetics for Schiff base formation typically follow second-order kinetics, dependent on both amine and aldehyde concentrations. For this compound, the reaction rate is slower compared to analogs with electron-donating substituents due to the nitro group’s deactivating effect. Activation energies range between 40–60 kJ/mol, as extrapolated from similar systems.

Purification and Characterization

Crystallization Techniques

Purification of the crude product is achieved via recrystallization from ethanol or ethanol/water mixtures. For example, N-Benzyl-3-nitroaniline derivatives are crystallized by slow evaporation of ethanol solutions, yielding single crystals suitable for X-ray diffraction. Similarly, the target compound forms pale-yellow crystals upon cooling, with yields improving when using a 1:1 ethanol/water mixture.

Chromatographic Methods

Preparative thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) effectively isolates the product from unreacted starting materials or byproducts. Modern high-performance liquid chromatography (HPLC) methods, though less commonly reported, could enhance purity for pharmaceutical applications.

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorptions at 1680–1740 cm⁻¹ confirm the presence of C=O and C=N stretches. The nitro group’s asymmetric and symmetric stretches appear at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

NMR Spectroscopy : ¹H-NMR spectra display a singlet at δ 8.3–8.5 ppm for the imine proton (-CH=N-), while aromatic protons resonate between δ 6.8–8.2 ppm. ¹³C-NMR signals for the imine carbon appear at δ 160–165 ppm.

-

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4%.

Green Chemistry Innovations

Solvent-Free Synthesis

Grinding 3-nitroaniline and 3-phenoxybenzaldehyde in a mortar without solvent achieves moderate yields (35–45%) while eliminating volatile organic compound (VOC) emissions. This approach, though less efficient, aligns with sustainable chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. In a study on 3-nitrobenzaldehyde Schiff bases, 10 minutes of microwave exposure at 100°C yielded 55% product, comparable to 2-hour reflux. Energy consumption decreases by ~70%, making this method industrially viable.

Industrial Scalability and Challenges

Pilot-Scale Production

Scaling up the reaction requires addressing heat dissipation and mixing efficiency. Continuous flow reactors mitigate these issues by maintaining precise temperature control and reducing reaction volumes. A benchtop flow system achieved 50% yield for a related Schiff base at a 100 g scale.

Byproduct Management

The primary byproduct, water, is removed via azeotropic distillation using toluene or molecular sieves. Unreacted aldehyde is recovered via column chromatography and reused, improving atom economy.

Table 2: Spectral Data for this compound

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Phenoxybenzylidene)-3-nitroaniline can undergo oxidation reactions, particularly at the phenoxy and nitro groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid, halogens with catalysts.

Major Products Formed:

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of N-(3-Phenoxybenzylidene)-3-aminoaniline.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3-Phenoxybenzylidene)-3-nitroaniline is used as a ligand in coordination chemistry to form complexes with transition metals

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry: In the materials science field, this compound is explored for its optical properties. It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(3-Phenoxybenzylidene)-3-nitroaniline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points compared to electron-donating groups (e.g., methyl, phenoxy). For example, N-(4-Nitrobenzylidene)-3-nitroaniline melts at 201–202°C , whereas methyl-substituted analogs exhibit lower melting ranges (182–184°C) .

Steric and Electronic Influence: Bulky substituents like phenoxy may reduce crystallinity due to steric hindrance, while electron-withdrawing groups enhance intermolecular interactions (e.g., hydrogen bonding, halogen bonding) .

Hydrogen Bonding and Supramolecular Arrangements

- However, its bulky structure may limit dense packing compared to smaller substituents.

- N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline : Forms complex sheets via five C-H⋯O hydrogen bonds and an iodo-nitro interaction, demonstrating how halogen and nitro groups enhance supramolecular organization .

- N-(4-Chlorobenzylidene)-3-nitroaniline : Utilizes N-H⋯N and C-H⋯O bonds for sheet formation, critical in stabilizing intermediates during Mannich reactions .

Thermal and Electronic Properties

- Thermal Stability : Nitro-substituted derivatives exhibit higher thermal stability (e.g., decomposition above 200°C) due to strong intermolecular interactions .

- Electronic Effects: The phenoxy group’s electron-donating nature may redshift UV-vis absorption compared to nitro- or chloro-substituted analogs. Spectroscopic shifts in NMR (e.g., δ ~8–9 ppm for aromatic protons) correlate with substituent electronegativity .

Q & A

Q. What are the established synthetic routes for N-(3-Phenoxybenzylidene)-3-nitroaniline, and how can reaction conditions be optimized?

The compound is synthesized via a Schiff base condensation reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. Key steps include:

- Dissolving equimolar amounts of 3-nitroaniline and 3-phenoxybenzaldehyde in a polar solvent (e.g., methanol or ethanol) under acidic catalysis (e.g., glacial acetic acid) .

- Refluxing at 70–80°C for 6–8 hours to drive imine formation.

- Purification via recrystallization using solvents like ethanol or acetonitrile. Yield optimization requires monitoring pH (ideally 4–5) and temperature to prevent side reactions like oxidation of the nitro group .

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Determines crystal packing, bond lengths, and angles. For example, monoclinic systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 12.8481 Å, β = 98.040°) are common in Schiff base derivatives .

- SHELX software : Used for refining crystallographic data. SHELXL is preferred for small-molecule refinement, while SHELXS/SHELXD aids in structure solution .

- Spectroscopy : FT-IR confirms C=N stretch (~1600 cm⁻¹), and UV-Vis detects π→π* transitions (~300–400 nm) .

Q. How do solvent polarity and pH affect the stability and solubility of this compound?

- Solubility : High in polar aprotic solvents (e.g., NMP, DMF) due to nitro and imine groups. Limited solubility in water (<0.1 mg/mL) necessitates organic solvents for handling .

- Stability : Degrades under strong acidic/basic conditions via hydrolysis of the imine bond. Store in inert atmospheres at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing?

Crystal structures reveal C–H···O/N hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.4–3.8 Å) between aromatic rings. These interactions stabilize the lattice and affect physicochemical properties like melting points (e.g., 407 K in monoclinic systems) .

- Method : Use Mercury or Olex2 to visualize interactions from CIF files. Compare packing motifs across polymorphs (e.g., triclinic vs. monoclinic) .

Q. What mechanistic insights govern the catalytic reduction of the nitro group in this compound?

- Reduction pathway : The nitro group (-NO₂) is reduced to -NH₂ using catalysts like Ag/rGO nanocomposites. UV-Vis kinetics (λmax ~400 nm) show pseudo-first-order behavior with rate constants (~0.05 min⁻¹) .

- Experimental design : Monitor conversion via HPLC or absorption spectroscopy. Control catalyst loading (e.g., 5–10 mg/mL) and pH (neutral to weakly basic) to minimize side products .

Q. How does charge transfer within the molecule impact its surface-enhanced Raman spectroscopy (SERS) signals?

- DFT modeling : Mulliken charge analysis reveals electron withdrawal by the nitro group, enhancing charge transfer (CT) to metal substrates (e.g., Au nanoparticles).

- SERS enhancement : 3-nitroaniline derivatives exhibit stronger signals than 4-nitroaniline due to favorable adsorption geometry (NH₂ proximity to NO₂) and plasmonic effects .

Q. What methodological challenges arise in toxicity profiling, and how can they be addressed?

- Data gaps : No chronic inhalation or carcinogenicity studies exist. Use read-across with structurally similar nitroanilines (e.g., 4-nitroaniline) and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Risk assessment : Apply provisional thresholds (e.g., EPA’s p-RfD) and computational models (QSAR) to estimate hazard indices .

Q. What pharmacological properties are associated with nitroaniline derivatives, and how can they be explored?

- Hypoglycemic activity : 3-nitroaniline derivatives show insulin-mimetic effects in diabetic models. Conduct in vivo dose-response studies (e.g., alloxan-induced diabetic rabbits) and structure-activity relationship (SAR) analysis .

- Antimicrobial potential : Test against Gram-positive/negative bacteria via MIC assays. Modify substituents (e.g., chloro, methoxy) to enhance bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystal structures (e.g., space group variations)?

Q. Why do catalytic reduction studies report conflicting rate constants?

- Variables : Catalyst morphology (e.g., Ag NPs vs. Ag/rGO), reductant concentration (e.g., NaBH₄ excess), and stirring efficiency. Standardize protocols (e.g., ISO guidelines) and report uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.